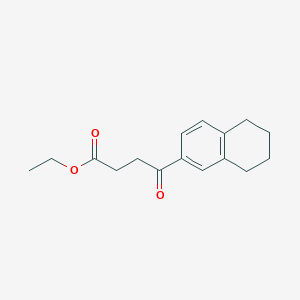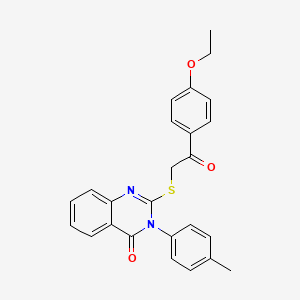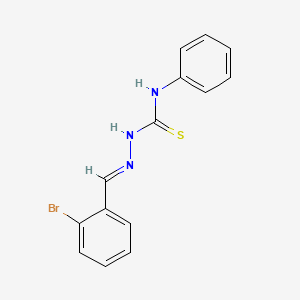
2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-5-pyridin-2-yl-4H-pyrazol-3-on: (CAS-Nummer: 21683-60-3) gehört zur Klasse der heterocyclischen Verbindungen. Seine chemische Formel lautet C14H11N3O, und sein Molekulargewicht beträgt 237257 g/mol
Trivialname: 2-Phenyl-5-pyridin-2-yl-4H-pyrazol-3-on
Andere Namen:
2. Herstellungsmethoden
Synthesewege: Für diese Verbindung existieren verschiedene Synthesewege, darunter Cyclisierungsreaktionen. Eine gängige Methode beinhaltet die Reaktion eines geeigneten Pyridinderivats mit Hydrazinhydrat oder seinen Derivaten. Die Cyclisierung bildet den Pyrazolonring. Detaillierte Reaktionsbedingungen und Reagenzien hängen vom jeweiligen Syntheseansatz ab.
Industrielle Produktion: Während industrielle Produktionsmethoden variieren können, synthetisieren Labore diese Verbindung typischerweise unter Verwendung etablierter Synthesewege. Die Optimierung für die großtechnische Produktion umfasst Überlegungen zu Ausbeute, Kosten und Sicherheit.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for this compound, including cyclization reactions. One common method involves the reaction of an appropriate pyridine derivative with hydrazine hydrate or its derivatives. The cyclization forms the pyrazolone ring. Detailed reaction conditions and reagents depend on the specific synthetic approach.
Industrial Production:: While industrial-scale production methods may vary, laboratories typically synthesize this compound using established synthetic routes. Optimization for large-scale production involves considerations such as yield, cost, and safety.
Analyse Chemischer Reaktionen
Reaktivität:
Oxidation: Unterliegt Oxidationsreaktionen, die zu verschiedenen Produkten führen.
Reduktion: Kann reduziert werden, um entsprechende Hydrazinderivate zu bilden.
Substitution: Reagiert mit Elektrophilen (z. B. Alkylhalogeniden) unter Bildung substituierter Derivate.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4).
Substitution: Alkylhalogenide (z. B. Bromide, Chloride).
Hauptprodukte: Die spezifischen Produkte hängen von den Reaktionsbedingungen ab. Zum Beispiel:
- Oxidation: Bildung von Pyrazolonderivaten.
- Reduktion: Hydrazinderivate.
Wissenschaftliche Forschungsanwendungen
Diese Verbindung findet Anwendungen in verschiedenen Bereichen:
Chemie: Wird als Baustein für komplexere Moleküle verwendet.
Biologie: Wird auf seine potenzielle Bioaktivität (z. B. Enzyminhibition) untersucht.
Medizin: Wird auf seine pharmakologischen Eigenschaften untersucht.
Industrie: Wird bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.
5. Wirkmechanismus
Der genaue Mechanismus ist noch Gegenstand der Forschung. Es interagiert wahrscheinlich mit spezifischen molekularen Zielstrukturen oder Signalwegen und beeinflusst so zelluläre Prozesse.
Wirkmechanismus
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Obwohl verwandte Pyrazolonderivate existieren, hebt die einzigartige Kombination von Phenyl- und Pyridinylgruppen in 2-Phenyl-5-pyridin-2-yl-4H-pyrazol-3-on sie hervor.
Eigenschaften
CAS-Nummer |
21683-60-3 |
|---|---|
Molekularformel |
C14H11N3O |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H11N3O/c18-14-10-13(12-8-4-5-9-15-12)16-17(14)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI-Schlüssel |
DNRWJXHJUQHCAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid](/img/structure/B12012064.png)




![4-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012082.png)
![5-(benzenesulfonyl)-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12012091.png)
![Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B12012105.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012110.png)



